

Application Notes and Protocols for (-)-Vorzole in In Vivo Animal Studies

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Compound of Interest

Compound Name: Vorzole, (-)-

Cat. No.: B15185656

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of (-)-vorzole, a potent and selective non-steroidal aromatase inhibitor. The information is intended to guide researchers in designing and executing animal studies to evaluate the pharmacological effects of (-)-vorzole.

Introduction

(-)-Vorzole is a third-generation triazole derivative that acts as a powerful and specific inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[1][2] Its high potency and selectivity make it a valuable tool for studying the physiological and pathological roles of estrogen in various animal models. In vitro studies have demonstrated its high affinity for aromatase, with IC50 values in the nanomolar range.[1][3] In vivo, (-)-vorzole effectively suppresses estrogen production, leading to reduced circulating estrogen levels.[1]

Data Presentation: (-)-Vorzole Dosage in Animal Studies

The following table summarizes the reported dosages of (-)-vorzole used in various in vivo animal studies. This information can serve as a starting point for dose-range finding studies.

Animal Model	Dosage	Route of Administration	Dosing Frequency	Study Duration	Key Findings/ Observations	Reference
Female Sprague-Dawley rats with DMBA-induced mammary tumors	0.25, 1.0, and 4.0 mg/kg	Oral	Once a day	28 days	Significant, dose-dependent regression in tumor size.[4]	[4]
Female Sprague-Dawley rats with DMBA-induced mammary carcinoma	2.5 mg/kg	Oral	Twice a day	Not specified	Inhibited tumor growth to a similar extent as ovariectomy.[3]	[3]
Pregnant Mare Serum Gonadotropin (PMSG)-primed female rats	Starting from 0.001 mg/kg	Oral	Single dose	2 hours post-administration	Significantly reduced plasma estradiol levels, with an ED50 of 0.0034 mg/kg.[3]	[3]
Ovariectomized nude mice with estrogen-producing JEG-3	Not specified (dose-dependent)	Not specified	Not specified	5 days	Dose-dependently reduced uterus weight and completely inhibited	[3]

choriocarci
noma

tumor
aromatase.
[3]

Male rats
(for brain
aromatase
expression
studies)

Not
specified
(used
[11C]voroz
ole as a
tracer)

Intravenou
s

Single
injection

Not
applicable

Used for
autoradiogr
aphy to
study
changes in
brain
aromatase.
[5]

Rhesus
monkeys
(for PET
imaging)

Not
specified
(used
[11C]voroz
ole as a
tracer)

Intravenou
s

Single
injection

Not
applicable

Demonstra
ted uptake
in the
amygdala,
which was
blocked by
unlabeled
vorozole.
[6]

Experimental Protocols

Protocol 1: Evaluation of Antitumor Activity in a DMBA-Induced Rat Mammary Tumor Model

This protocol is based on the methodology described in studies investigating the efficacy of (-)-vorozole in a chemically induced breast cancer model.[3][4]

1. Animal Model:

- Species: Female Sprague-Dawley rats.
- Age: 50-55 days old at the time of DMBA administration.

- Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.

2. Tumor Induction:

- At 50-55 days of age, administer a single oral dose of 7,12-dimethylbenz[a]anthracene (DMBA) in a suitable vehicle (e.g., sesame oil) to induce mammary tumors.
- Monitor the animals weekly for tumor development by palpation. Tumors typically appear 8-12 weeks after DMBA administration.
- Once tumors are measurable, randomize the animals into treatment and control groups.

3. Drug Formulation and Administration:

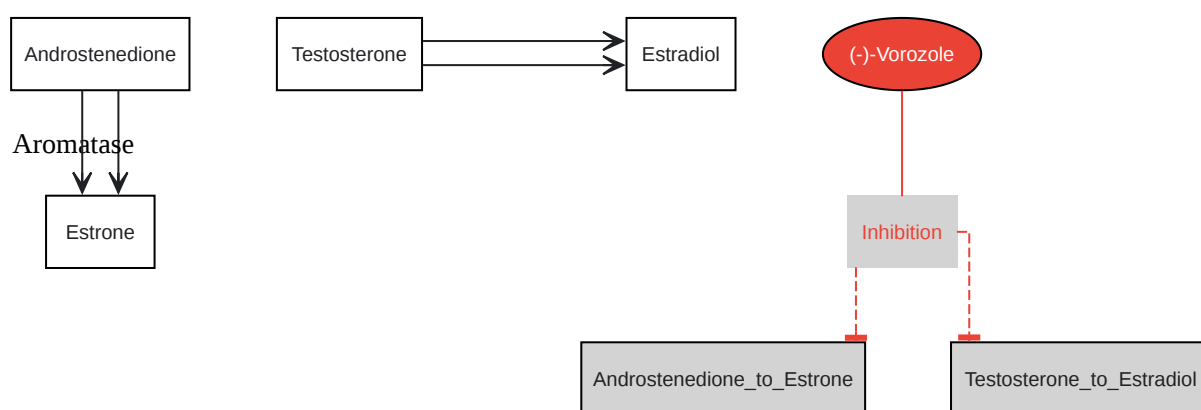
- Formulation: Prepare a suspension of (-)-vorozole in a suitable vehicle, such as 0.5% carboxymethyl cellulose (CMC) in sterile water. The concentration should be adjusted to deliver the desired dose in a reasonable volume (e.g., 5-10 mL/kg).
- Dosage: Based on previous studies, a dose range of 0.25 to 4.0 mg/kg can be used.[\[4\]](#)
- Administration: Administer the (-)-vorozole suspension or vehicle control orally via gavage once daily for the duration of the study (e.g., 28 days).[\[4\]](#)

4. Endpoint Analysis:

- Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., weekly) to calculate tumor volume.
- Hormone Levels: At the end of the study, collect blood samples to measure plasma estradiol levels using a validated assay (e.g., ELISA or RIA) to confirm the pharmacological effect of (-)-vorozole.
- Tissue Analysis: After euthanasia, tumors and other relevant tissues (e.g., uterus) can be collected for histopathological analysis and measurement of tissue-specific markers.

Signaling Pathway and Experimental Workflow Diagrams

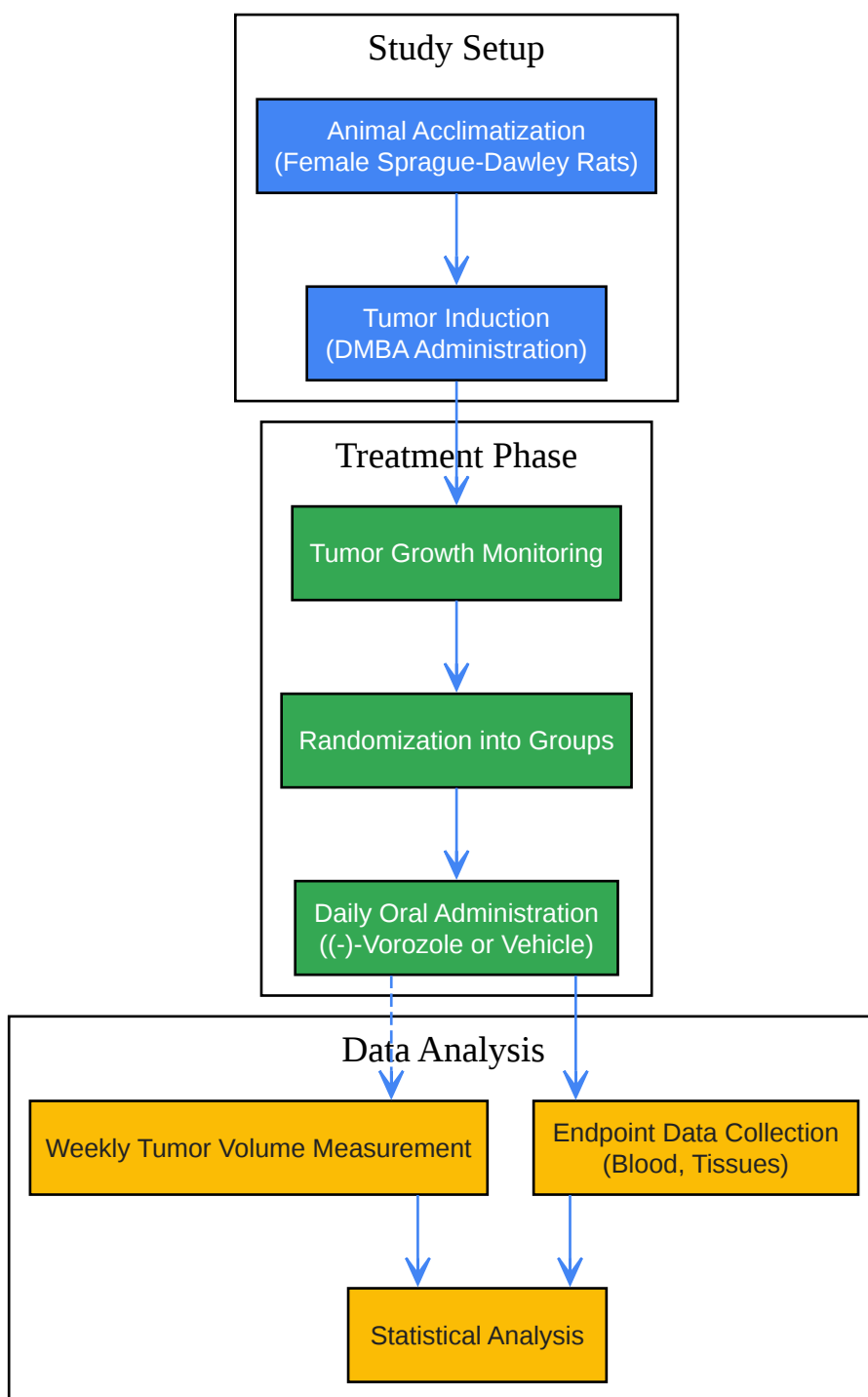
Signaling Pathway: Inhibition of Estrogen Synthesis by (-)-Vorzole



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Caption: Mechanism of action of (-)-vorozole in inhibiting estrogen synthesis.

Experimental Workflow: In Vivo Antitumor Efficacy Study



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Caption: Workflow for a typical in vivo antitumor study with (-)-vorozole.

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